molecular formula C12H15NO3 B1334491 N-Phenethylsuccinamic acid CAS No. 1083-55-2

N-Phenethylsuccinamic acid

Cat. No. B1334491
CAS RN: 1083-55-2
M. Wt: 221.25 g/mol
InChI Key: ZMYKITJYWFYRFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dioctylsuccinamic acid, a compound related to N-Phenethylsuccinamic acid, was performed to examine its selectivity for various metals in extractions from hydrochloric acid . Another related compound, N-allylsuccinamic acid, was synthesized in a single step with a yield of 85% . These methods provide insight into the potential synthesis routes that could be applied to N-Phenethylsuccinamic acid, emphasizing the importance of yield and selectivity in the synthesis process.

Molecular Structure Analysis

The molecular structure of N-allylsuccinamic acid was characterized using Fourier transform infrared (FTIR) radiation and 1H-NMR and 13C-NMR analysis . These techniques are crucial for confirming the structure of synthesized compounds, including N-Phenethylsuccinamic acid, and ensuring the purity and correctness of the compound.

Chemical Reactions Analysis

The chemical reactions involving N,N-Dioctylsuccinamic acid in the extraction of palladium(II) and platinum(IV) from aqueous chloride media were studied . The reactions were quantitatively analyzed, and the extraction equilibrium constants were evaluated. This analysis is relevant to understanding the chemical behavior of N-Phenethylsuccinamic acid in similar extraction processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allylsuccinamic acid were further explored through the synthesis of pH-responsive hydrogels . These hydrogels were characterized with FTIR spectroscopy and scanning electron microscopy analysis, and their swelling behavior was studied under different drug-release conditions. The study of these properties is essential for the application of N-Phenethylsuccinamic acid in drug delivery systems and other related applications.

Scientific Research Applications

1. Root-Promoting Substances in Agriculture

N-Phenethylsuccinamic acid (PESA) derivatives have been identified as a new category of root-promoting substances. These derivatives, including N-[2-(3-indolyl)ethyl]succinamic acid (IESA) and N-[2-(1-naphthyl)ethyl]succinamic acid (NESA), do not exhibit auxin-like activities such as stem elongation and leaf epinasty. They have shown root-promoting activity equivalent to PESA in adzuki root-promoting assays. This suggests potential applications in agriculture, particularly in enhancing root growth without the side effects associated with auxins (Itagaki et al., 2003).

2. Synthesis of Hydroxycinnamoyl Phenethylamines and Tyramines

Research has explored the synthesis of N-Hydroxycinnamoyl (HC) phenethylamines and N-HC tyramines, which are considered potential starting materials for developing antiviral and anticancer drugs. These compounds were synthesized in Escherichia coli by feeding hydroxycinnamic acids and phenethylamine or tyramine to E. coli harboring specific genes. This development points to the potential use of these derivatives in medical applications (Sim et al., 2015).

3. Drug Delivery Systems

N-allylsuccinamic acid (NASA), a derivative, has been used to synthesize pH-responsive hydrogels for drug delivery. These hydrogels showed effective release of drugs under different conditions, indicating potential applications in controlled drug delivery systems (Ozay, 2014).

4. Antimyeloma Activities

Caffeic acid phenethyl ester (CAPE) and its analogues have shown promising antimyeloma potential, revealing a novel mechanism of action targeting the IKZF1-IRF4-MYC axis. This research highlights the potential use of these compounds in treating multiple myeloma, a type of bone marrow cancer (Murugesan et al., 2020).

Future Directions

While specific future directions for N-Phenethylsuccinamic acid are not available, research into similar compounds suggests potential areas of interest. For instance, the synthesis and biological evaluation of related compounds have been a major area of research . Further studies could explore the potential applications of N-Phenethylsuccinamic acid in various fields, including its root-promoting activity .

properties

IUPAC Name

4-oxo-4-(2-phenylethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYKITJYWFYRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398286
Record name Polystyrene A-COOH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenethylsuccinamic acid

CAS RN

1083-55-2
Record name N-Phenethylsuccinamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polystyrene A-COOH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-phenylethyl)carbamoyl]propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Record name N-PHENETHYLSUCCINAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT0B5V56B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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